

Application Notes and Protocols for In Vivo Rodent Studies with Avenciguat

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Compound of Interest

Compound Name: *Avenciguat*

Cat. No.: *B11929479*

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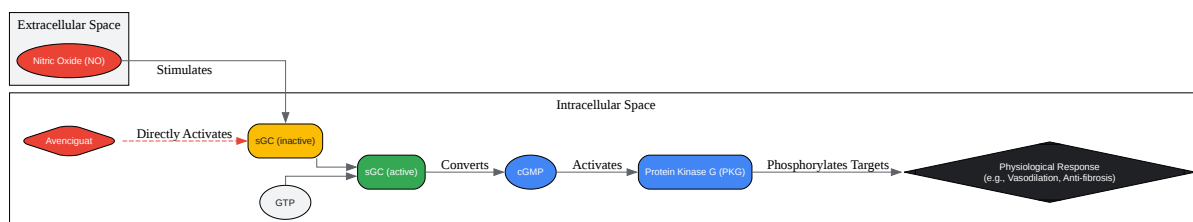
For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenciguat is a novel soluble guanylate cyclase (sGC) activator being investigated for its therapeutic potential in a variety of diseases, including those with fibrotic and inflammatory components. Unlike sGC stimulators, **Avenciguat** can activate sGC independently of nitric oxide (NO), which may be particularly beneficial in conditions of oxidative stress where NO bioavailability is compromised. These application notes provide detailed protocols for the use of **Avenciguat** in two common preclinical rodent models: bleomycin-induced fibrosis in mice and the diabetic db/db mouse model.

Mechanism of Action: sGC-cGMP Signaling Pathway

Avenciguat directly activates soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. Activation of sGC leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated intracellular cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, leading to a cascade of cellular events including smooth muscle relaxation, vasodilation, and anti-inflammatory, anti-proliferative, and anti-fibrotic effects.



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Avenciguat directly activates sGC to increase cGMP production.

Quantitative Data Summary

The following tables summarize the reported dosages and key findings of **Avenciguat** in preclinical rodent models.

Table 1: **Avenciguat** Dosage in Bleomycin-Induced Fibrosis Mouse Model

Parameter	Details	Reference
Rodent Model	Adult female C57Bl/6 mice	[1]
Inducing Agent	Bleomycin (subcutaneous injection)	[1]
Avenciguat Doses	1, 3, and 10 mg/kg	[1]
Route of Administration	Oral (gavage)	[1]
Frequency	Twice daily	[1]
Treatment Duration	6 weeks, initiated 4 weeks post-bleomycin	[1]
Key Findings	- Reduced dermal thickness. - Decreased myofibroblast numbers and collagen deposition. - Modulated inflammatory and IFN-1 signaling pathways.	[1]

Table 2: **Avenciguat** Dosage in Diabetic db/db Mouse Model

Parameter	Details	Reference
Rodent Model	Diabetic db/db mice	[2]
Disease Model	Spontaneous type 2 diabetes	[2]
Target Plasma Concentration	100 nM and 400 nM	[2]
Achieved with Doses	30 mg/kg/day and 100 mg/kg/day (in chow)	[2]
Route of Administration	Oral (mixed in chow)	[2]
Treatment Duration	6 weeks (from 12 to 18 weeks of age)	[2]
Key Findings	- Reduced blood HbA1c and triglyceride levels. - Slowed the progression of glomerulosclerosis and liver fibrosis. - In combination with empagliflozin, further reduced hyperglycemia.	[2]

Experimental Protocols

Protocol 1: Bleomycin-Induced Dermal and Pulmonary Fibrosis in Mice

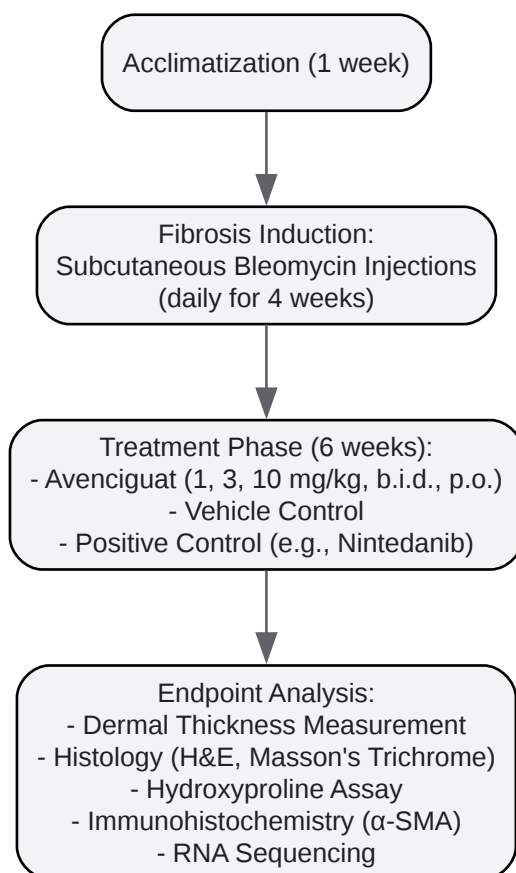
This protocol describes the induction of fibrosis using bleomycin and subsequent treatment with **Avenciguat**.

Materials:

- **Avenciguat**
- Bleomycin sulfate
- Sterile 0.9% sodium chloride (saline)

- Vehicle for oral gavage (e.g., 0.5% w/v carboxymethylcellulose in sterile water)
- C57Bl/6 mice (female, adult)
- Standard laboratory equipment for animal handling and dosing

Experimental Workflow:



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Workflow for the bleomycin-induced fibrosis model.

Procedure:

- Acclimatization: House mice in a controlled environment for at least one week prior to the start of the experiment.
- Fibrosis Induction:

- Prepare a solution of bleomycin in sterile saline.
- Administer daily subcutaneous injections of bleomycin to the shaved backs of the mice for 4 weeks. A control group should receive saline injections.
- Treatment with **Avenciguat**:
 - Four weeks after the initiation of bleomycin injections, begin treatment with **Avenciguat**.
 - Prepare a suspension of **Avenciguat** in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
 - Administer **Avenciguat** orally via gavage twice daily at doses of 1, 3, and 10 mg/kg.
 - Include a vehicle control group and a positive control group (e.g., nintedanib).
 - Continue treatment for 6 weeks.
- Endpoint Analysis:
 - At the end of the treatment period, euthanize the mice and collect skin and lung tissues.
 - Dermal Thickness: Measure the thickness of the skin at the injection site using a caliper.
 - Histology: Fix tissue samples in formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) and Masson's trichrome staining to assess tissue morphology and collagen deposition.
 - Hydroxyproline Assay: Quantify the collagen content in skin and lung tissue homogenates using a hydroxyproline assay kit.
 - Immunohistochemistry: Stain tissue sections for α -smooth muscle actin (α -SMA) to identify myofibroblasts.
 - Gene Expression Analysis: Perform RNA sequencing on skin samples to evaluate changes in gene expression related to fibrosis and inflammation.

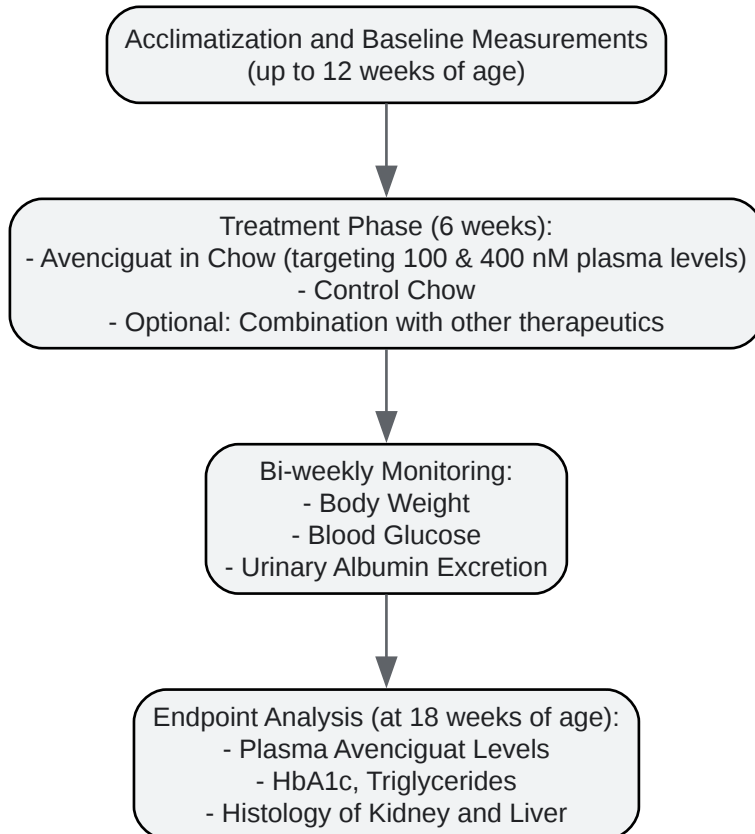
Protocol 2: Avenciguat Treatment in Diabetic db/db Mice

This protocol details the administration of **Avenciguat** through medicated chow to diabetic db/db mice.

Materials:

- **Avenciguat**
- db/db mice (male) and their lean littermates (db/+)
- Standard rodent chow
- Equipment for mixing compounds into chow
- Metabolic cages for urine collection
- Standard laboratory equipment for blood collection and analysis

Experimental Workflow:



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Workflow for **Avenciguat** studies in db/db mice.

Procedure:

- Animal Model and Acclimatization:
 - Use male db/db mice, which spontaneously develop type 2 diabetes. Use age-matched db/+ mice as non-diabetic controls.
 - House the mice in a controlled environment and monitor their baseline characteristics (body weight, blood glucose) until 12 weeks of age.
- Preparation of Medicated Chow:
 - Calculate the required concentration of **Avenciguat** in the chow to achieve the target daily doses of 30 and 100 mg/kg/day, which have been shown to correspond to plasma concentrations of approximately 100 nM and 400 nM, respectively.^[2] The calculation should take into account the average daily food intake of the mice.
 - Thoroughly mix the calculated amount of **Avenciguat** with the powdered standard chow and then form it into pellets.
- Treatment:
 - At 12 weeks of age, start the mice on the medicated or control chow.
 - Provide the chow ad libitum for 6 weeks.
- In-Life Monitoring:
 - Every two weeks, measure body weight, non-fasted blood glucose levels, and urinary albumin excretion.
 - For urine collection, place the mice in metabolic cages for a defined period (e.g., 24 hours).

- Endpoint Analysis:
 - At the end of the 6-week treatment period (at 18 weeks of age), collect terminal blood and tissue samples.
 - Plasma Analysis: Measure plasma levels of **Avenciguat** to confirm exposure. Analyze blood for HbA1c and triglycerides.
 - Histopathology: Harvest kidneys and livers, fix in formalin, and process for histological examination to assess glomerulosclerosis and liver fibrosis.

Conclusion

These application notes provide a framework for conducting in vivo rodent studies with **Avenciguat**. The detailed protocols for the bleomycin-induced fibrosis model and the diabetic db/db mouse model offer robust methods to evaluate the anti-fibrotic and metabolic effects of this novel sGC activator. Researchers should adapt these protocols to their specific experimental questions and adhere to all institutional animal care and use guidelines. The provided data and methodologies will aid in the further preclinical characterization of **Avenciguat** and its potential therapeutic applications.

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